1-(4-Hydroxypiperidin-1-yl)ethanone
Overview
Description
The compound 1-(4-Hydroxypiperidin-1-yl)ethanone is a chemical of interest in various synthetic and analytical chemistry studies. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis.
Synthesis Analysis
The synthesis of related hydroxypiperidin-1-yl compounds has been explored through various methods. For instance, electrochemical synthesis has been used to generate arylthiobenzazoles from similar compounds, indicating that electrochemical methods could potentially be applied to the synthesis of 1-(4-Hydroxypiperidin-1-yl)ethanone . Additionally, diastereoselective synthesis methods using Cu(I)-catalyzed reductive aldol cyclization have been reported for the preparation of 4-hydroxypiperidin-2-ones, which suggests that similar catalytic strategies might be adapted for the synthesis of the compound .
Molecular Structure Analysis
Crystallographic studies have provided detailed insights into the molecular structure of related compounds. For example, the crystal structure of a compound with a 4-hydroxypiperidin-1-yl moiety has been determined, revealing specific dihedral angles and hydrogen bonding patterns . This information could be extrapolated to predict the molecular structure and intermolecular interactions of 1-(4-Hydroxypiperidin-1-yl)ethanone.
Chemical Reactions Analysis
The reactivity of similar hydroxypiperidin compounds has been studied, showing that they can participate in various chemical reactions. For instance, the electrochemical oxidation of a related compound leads to Michael addition reactions . This suggests that 1-(4-Hydroxypiperidin-1-yl)ethanone could also undergo similar reactions under electrochemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally similar compounds have been characterized using techniques such as vibrational spectroscopy and density functional theory (DFT) calculations . These studies provide valuable information on vibrational frequencies, HOMO-LUMO analysis, and potential energy distributions, which are essential for understanding the properties of 1-(4-Hydroxypiperidin-1-yl)ethanone. Additionally, polymorphism and phase transitions have been observed in related compounds, which could be relevant for the physical characterization of the compound of interest .
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for the synthesis and characterization of compounds related to "1-(4-Hydroxypiperidin-1-yl)ethanone," exploring their structure and potential applications. For instance, the electrochemical synthesis of new substituted phenylpiperazines through the oxidation of similar compounds demonstrates the development of environmentally friendly methods for synthesizing phenylpiperazine derivatives in aqueous solutions with high atom economy (Nematollahi & Amani, 2011). Additionally, the synthesis of 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols and their acrylates from (4-hydroxypiperidin-1-yl)tetra- and -octafluorochalcones further underscores the compound's utility in creating fluorescent films (Soboleva et al., 2017).
Biological Activities
Several studies have highlighted the potential biological activities of "1-(4-Hydroxypiperidin-1-yl)ethanone" derivatives. For instance, indole derivatives closely related to the compound have shown promise as dual-effective agents for neurodegenerative diseases, combining potent ligand activity at the GluN2B-containing NMDA receptor with antioxidant properties, which might contribute to their neuroprotective effects (Buemi et al., 2013). This dual activity underscores the compound's relevance in drug development for neurological conditions.
Crystallographic Analysis
Crystallographic studies have provided insights into the structure of "1-(4-Hydroxypiperidin-1-yl)ethanone" derivatives, aiding in understanding their chemical behavior and interaction with other molecules. The crystal structure analysis of adducts comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component reveals the spatial arrangements that could influence their biological activity and material properties (Revathi et al., 2015).
Nonlinear Optical Properties
Research into the nonlinear optical properties of "1-(4-Hydroxypiperidin-1-yl)ethanone" derivatives has identified potential applications in the development of new materials. The synthesis and characterization of a piperidine derivative with potential nonlinear optical (NLO) activity suggests its suitability for device applications due to its hardness and efficiency in second harmonic generation, indicating its utility in the creation of NLO devices (Revathi et al., 2018).
Safety And Hazards
The safety data sheet for this compound indicates that it may cause skin and eye irritation. Precautionary measures include avoiding inhalation and contact with skin and eyes, and using protective clothing and eye protection .
Relevant Papers The compound “1-(4-Hydroxypiperidin-1-yl)ethanone” has been mentioned in various papers. For instance, it has been used in the synthesis of pyrimidine derivatives containing the 4-hydroxypiperidine group . Another paper discusses the synthesis and therapeutic potential of imidazole containing compounds .
properties
IUPAC Name |
1-(4-hydroxypiperidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(9)8-4-2-7(10)3-5-8/h7,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPIFQYDCVCSDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444253 | |
Record name | 1-(4-Hydroxypiperidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxypiperidin-1-yl)ethanone | |
CAS RN |
4045-22-1 | |
Record name | 1-(4-Hydroxypiperidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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